molecular formula C12H18N2O2 B2764731 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide CAS No. 1038293-54-7

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide

Cat. No.: B2764731
CAS No.: 1038293-54-7
M. Wt: 222.288
InChI Key: FWLAZESHVLTOAN-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide is a synthetic organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It is identified by the CAS Number 1038293-54-7 and should be stored in a dark place under an inert atmosphere at room temperature to preserve stability . As a propanamide derivative, this compound belongs to a class of molecules that serve as critical intermediates and scaffolds in medicinal chemistry and pharmaceutical research . Structurally related propanamide compounds are frequently investigated for their potential as agonists or antagonists for G protein-coupled receptors (GPCRs) . Research into similar molecules has shown promise in the development of ligands for formyl peptide receptors (FPRs), which play significant roles in regulating inflammatory reactions and immune responses . Furthermore, compounds featuring the propanamide backbone and aryl substituents have been explored for a range of biological activities, including antioxidant and anticancer properties, making them valuable tools for probing biological pathways and identifying new therapeutic leads . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(aminomethyl)-3-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLAZESHVLTOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide typically involves the reaction of 4-ethoxybenzylamine with an appropriate propanamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide with structurally related propanamide derivatives, focusing on substituents, functional groups, molecular weights, and applications:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Findings References
This compound 4-Ethoxyphenylmethyl, amino, amide 234.30 Discontinued; potential use in organic synthesis or pharmacology (inference from analogs).
N-(4-Ethoxyphenyl)-2-(((4-ethoxyphenyl)amino)methyl)-3,3,3-trifluoropropanamide (3e) Dual ethoxyphenyl groups, trifluoromethyl, secondary amine linkage 422.41 Enhanced electron-withdrawing effects due to CF₃; studied for synthetic intermediates.
N-(4-Ethoxyphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8k) Ethoxyphenyl, sulfanyl-oxadiazole, indole 422.49 Antidiabetic activity; strong hydrogen-bonding interactions observed in docking studies.
DTPA-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propanamide hydrochloride Ethoxyphenyl, DTPA chelator, aminoethyl ~650 (estimated) Intermediate for MRI contrast agents; ethoxyphenyl enhances lipophilicity in imaging agents.
2-Amino-3-(4-hydroxyphenyl)propanamide (Tyrosinamide) 4-Hydroxyphenyl, amino, amide 194.20 Tyrosine mimic; used in enzyme inhibition studies.
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide Chlorobenzyl, cyano, methoxyphenylamino 343.80 Structural analog with electron-withdrawing Cl and electron-donating OMe groups.

Key Structural and Functional Differences

Substituent Effects :

  • The 4-ethoxyphenyl group in the target compound provides moderate hydrophobicity compared to the 4-hydroxyphenyl group in Tyrosinamide, which is more polar due to the -OH group .
  • Trifluoromethyl in compound 3e introduces strong electron-withdrawing effects, altering reactivity and binding properties compared to the ethoxyphenyl group .

DTPA derivatives highlight the role of ethoxyphenyl in enhancing lipophilicity for biomedical imaging applications .

Spectral Data :

  • 1H NMR : The target compound’s ethoxyphenyl group would show characteristic aromatic protons at δ ~6.8–7.4 ppm and ethoxy -OCH₂CH₃ signals at δ ~1.3–1.4 ppm (triplet) and δ ~3.9–4.1 ppm (quartet), similar to compound 3e .
  • ESI-MS : Molecular ion peaks for analogs like 8k (m/z 423.5 [M+H]⁺) align with expected values for propanamide derivatives .

Biological Activity

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amine group, an ethoxy-substituted phenyl ring, and a propanamide backbone. Its molecular formula is C12H17N2O2, with a molecular weight of approximately 221.28 g/mol. The presence of both hydrophilic and hydrophobic regions in its structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Anticancer Activity

Recent studies have indicated that this compound shows promise as an anticancer agent. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study demonstrated that the compound exhibited significant antiproliferative activity against human cancer cells, with an IC50 value indicating effective inhibition of cell growth (exact values to be referenced from specific studies).

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. In vitro assays revealed that this compound exhibits antimicrobial activity against a range of bacterial strains, suggesting its potential use in treating infections.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on lung cancer cell lines indicated that this compound significantly inhibited cell proliferation, with further investigation needed to elucidate the underlying mechanisms (Source needed).
  • Antimicrobial Assays :
    • Various assays have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent (Source needed).

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AnticancerA431 (lung cancer)[IC50 value needed][Source needed]
AntimicrobialE. coli[MBC value needed][Source needed]
AntimicrobialS. aureus[MBC value needed][Source needed]

Q & A

Q. Stability assessment :

  • Forced degradation studies : Expose to pH 1–9 buffers at 37°C; monitor via LC-UV at 254 nm. Hydrolysis rates correlate with electron-withdrawing substituents on the phenyl ring .

How can contradictions in reported receptor binding affinity data for this compound be systematically addressed?

Advanced Research Question
Discrepancies (e.g., IC₅₀ values varying by >10-fold ) may stem from assay conditions (e.g., ionic strength, temperature) or receptor isoform specificity. Mitigation strategies:

  • Standardized protocols : Use HEK293 cells expressing homogeneous receptor populations (e.g., α1β2γ2 GABA_A).
  • Binding kinetics : Employ surface plasmon resonance (SPR) to differentiate kon/koff rates, which are often conflated in endpoint assays .
    Meta-analysis of published data using tools like RevMan can identify outliers attributable to methodological variability .

What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without compromising blood-brain barrier (BBB) penetration?

Advanced Research Question

  • Prodrug design : Introduce ester groups at the amide nitrogen, as seen in methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride, which hydrolyzes in plasma .
  • Cosolvent systems : Use 10% β-cyclodextrin in saline to enhance solubility while maintaining logP values <3 for BBB permeability .
    Contradictions in bioavailability studies require compartmental modeling (e.g., NONMEM) to distinguish absorption vs. metabolic clearance effects .

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